molecular formula C14H9N3O7 B4926083 N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide

N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide

Cat. No.: B4926083
M. Wt: 331.24 g/mol
InChI Key: QCBYDJLIJHQAMD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide: is an organic compound that features a benzodioxole ring and a dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the function of certain enzymes or proteins involved in cell proliferation and survival. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to apoptosis .

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide is unique due to the presence of both benzodioxole and dinitrobenzamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7/c18-14(15-9-1-2-12-13(5-9)24-7-23-12)8-3-10(16(19)20)6-11(4-8)17(21)22/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBYDJLIJHQAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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